5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole - 25283-96-9

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Catalog Number: EVT-3010533
CAS Number: 25283-96-9
Molecular Formula: C9H7N3O3
Molecular Weight: 205.173
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reaction: One common method involves the condensation of 4-nitrobenzamidoxime with acetic anhydride under reflux conditions. []
  • Cyclocondensation Reaction: Another approach utilizes the cyclocondensation reaction of 4-nitrobenzohydrazide with triethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. []
Molecular Structure Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction analysis revealed that the molecule adopts a planar conformation, with the nitrophenyl and oxadiazole rings lying almost coplanar. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides information about the proton and carbon environments within the molecule. [, , , , , , , ]
Mechanism of Action
  • Antimicrobial Activity: Certain derivatives of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. [, , , , , , ] The exact mechanism behind this activity remains unclear but might involve the inhibition of essential bacterial enzymes or disruption of bacterial cell wall synthesis.
  • Antioxidant Activity: Some derivatives exhibited significant antioxidant activity, which was linked to the presence of specific substituents on the phenyl ring. [] The mechanism of antioxidant action could involve scavenging of free radicals or chelation of metal ions.
  • Anticancer Activity: Several 1,2,4-oxadiazole derivatives have shown potential as anticancer agents. [, ] Though the mechanism is not fully understood for these specific derivatives, previous research suggests that 1,2,4-oxadiazoles can potentially target various signaling pathways involved in cancer cell growth and proliferation.
Physical and Chemical Properties Analysis
  • Appearance: 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically appears as a crystalline solid. []
  • Melting Point: Melting points for derivatives vary but are often reported within the range of 70-100°C, suggesting relatively low melting points. [, ]
Applications
  • Antimicrobial Agents: Several derivatives exhibited promising antibacterial and antifungal activities, making them potential candidates for developing novel antimicrobial drugs. [, , , , , , ]
  • Antioxidant Agents: The observed antioxidant activity of some derivatives suggests their potential use in preventing oxidative stress-related diseases. []
  • Anticancer Agents: Preliminary studies indicate the potential of certain 1,2,4-oxadiazole derivatives as anticancer agents, warranting further investigation. [, ]
  • Energetic Materials: The incorporation of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole into larger molecular frameworks leads to the development of energetic materials with improved thermal stability and low sensitivity. [, , ]
  • Liquid Crystals: The unique structural features of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives make them suitable building blocks for designing novel liquid crystalline materials. []

3-Aryl/hetaryl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles

  • Compound Description: This series of compounds incorporates a pyrazole ring, a triazole ring, and an oxadiazole ring within their structure. These tris-heterocyclic compounds were evaluated for their antimicrobial and antioxidant properties. Substitutions on the triazole moiety significantly influenced their bioactivity. For instance, electron-withdrawing groups like 4-chlorophenyl, 4-nitrophenyl, and 2,4-difluorophenyl at the 4-position of the phenyl ring on the triazole enhanced antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus licheniformis, Pseudomonas aeruginosa, and Escherichia coli []. Conversely, electron-donating substituents like 4-hydroxyphenyl, 4-methoxyphenyl, and 4-aminophenyl at the same position exhibited potent antifungal activity against Candida albicans and Fusarium oxysporum [].

2-Methyl-5-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-ylmethylenesulfanyl]-1,3,4-thiadiazole

    • Compound Description: This molecule incorporates a 3-(4-nitrophenyl)-1,2,4-oxadiazole moiety linked to a piperazine ring through a methylene bridge. The structure is characterized by a weak intramolecular C—H⋯N hydrogen bond. Crystal packing analysis reveals stabilization by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction [].
    • Relevance: The presence of the 3-(4-nitrophenyl)-1,2,4-oxadiazole moiety directly links this compound to 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The structural variation lies in the substituent at the 5-position of the oxadiazole ring. This compound's synthesis involved reacting 4-[(2,6-di­methyl­phenyl)­amino­carbonyl­methyl]­piperazine with 5-chloro­methyl-3-(4-nitro­phenyl)-1,2,4-oxa­diazo­le, highlighting potential synthetic routes for modifying 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole [].

    Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

    • Compound Description: This compound features a 3-(4-nitrophenyl)-1,2,4-oxadiazole unit connected to a methyl phenylacetate moiety via a methoxy linker. Similar to the previous compound, it exhibits a weak intramolecular C—H⋯N hydrogen bond. Additionally, intermolecular C—H⋯O and C—H⋯π interactions contribute to crystal packing stability [].
    • Relevance: This compound shares the 3-(4-nitrophenyl)-1,2,4-oxadiazole core with 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, differing in the substituent at the 5-position of the oxadiazole ring. The synthesis involved reacting methyl (2-hydroxy­phenyl)­acetate with 5-chloro­methyl-3-(2-chloro­phenyl)1,2,4-oxa­diazo­le, offering insights into potential modification strategies for 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole [].

    5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

    • Compound Description: This compound contains a 1,2,4-oxadiazole ring with a 4-nitrophenyl group at the 3-position and a 2,4-dichlorophenyl group at the 5-position. The crystal structure reveals minimal dihedral angles between the oxadiazole ring and both the dichlorophenyl (5.4(2)°) and nitrophenyl rings (4.0(2)°), indicating near planarity. The nitro group shows a slight twist of 10.4(3)° out of the plane of its attached benzene ring. Intermolecular C—H⋯N hydrogen bonds link the molecules into chains along the a-axis in the crystal lattice [].

    2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

      4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

      • Compound Description: This compound, TG100801, is a potent benzotriazine-based inhibitor designed to target VEGFR2, Src, and YES kinases. It acts as a prodrug, being converted in vivo to its active form, 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol. This active compound exhibits dual inhibitory activity against both VEGFR2 and Src family kinases (Src and YES) [].
      • Compound Description: These two compounds demonstrate mononuclear isoheterocyclic rearrangement. 3-Benzoylamino-5-methyl-1,2,4-oxadiazole can reversibly transform into 3-acetylamino-5-phenyl-1,2,4-oxadiazole under various conditions, including heating or the presence of strong bases in solvents like DMSO or methanol [].

      3-(3-Methoxyphenyl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole

        • Compound Description: This molecule incorporates a triazole ring substituted with a 4-nitrophenyl group and linked to a phenylhydrazinecarbothioamide moiety via an ethylidene bridge. This compound was synthesized via the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with N-phenylhydrazinecarbothioamide [].

        7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21)

        • Compound Description: IDRA 21 is a benzothiadiazine derivative recognized for its cognitive-enhancing properties. It achieves this by attenuating the rapid autodesensitization of AMPA-selective glutamate receptors, thereby increasing excitatory synaptic strength []. Studies have shown that IDRA 21 improves learning and memory in rats, particularly in tasks like the water maze and passive avoidance tests []. Its mechanism of action involves potentiating AMPA-activated currents, ultimately leading to improved cognitive function [].
        • Compound Description: This compound is formed through a photolytic rearrangement of metronidazole in oxygen-free aqueous solutions. The structure has been confirmed by crystallographic analysis of its 4-nitrobenzoate derivative [].

        3-Acetylamino-5-methyl-1,2,4-oxadiazole

        • Compound Description: This compound has been structurally investigated both experimentally and computationally. Crystallographic studies revealed a planar conformation, aligning with quantum-mechanical calculations performed in the gas phase []. The molecule forms infinite parallel chains in its crystal structure due to strong intermolecular N—H⋯O hydrogen bonds between the amido groups of adjacent molecules []. Theoretical calculations using DFT methods further investigated the effect of DMSO solvent on the energy, charge distribution, and fully degenerate rearrangement (FDR) of this compound and its corresponding anion [].

        3-(2′-Hydroxyphenyl)-5-methyl-Δ2-1,2,4-oxadiazoline and 3-(2′-Hydroxyphenyl)-5-methyl-1,2,4-oxadiazole

        • Compound Description: These two compounds, while structurally similar, exhibit distinct fluorescence properties. The oxadiazoline shows two emission peaks in both polar and nonpolar solvents, attributed to open and closed conformations []. In contrast, the oxadiazole displays only one emission peak in polar solvents, assigned to the open form. This difference in fluorescence behavior arises from the presence of the hydroxyphenyl group, which enables intramolecular hydrogen bonding and influences the excited-state properties of these molecules [].

        3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

        • Compound Description: This compound, featuring a 1,2,4-oxadiazole ring substituted with 3,4-dichlorophenyl and 1H-indol-5-yl groups, demonstrates notable inhibitory activity against human monoamine oxidase B (MAO-B), with an IC50 value of 0.036 μM []. This selectivity for MAO-B over MAO-A makes it a potential candidate for further development as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease [].

        4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione

        • Compound Description: This compound features a 1,2,4-triazolin-5-thione ring with a 4-nitrophenylmethyl substituent at the 3-position. It acts as an organic ligand and was used to synthesize a copper(II) complex, [CuCl2(H2O)2L2] (L = 4-cyclohexyl-3-(nitrophenyl)methyl-1,2,4-triazolin-5-thione) []. This complex exhibited higher antibacterial activity, particularly against Gram-positive bacteria, compared to the free ligand []. Both the complex and the free ligand showed moderate antifungal activity against Candida albicans [].

        3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole

        • Compound Description: This compound shares the 5-methyl-1,2,4-oxadiazole core with 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, differing only in the substituent at the 3-position of the oxadiazole ring. It has a 2,4-dichlorophenyl group at the 3-position. The crystal structure shows a near planar conformation with a minimal dihedral angle of 1.7(2)° between the oxadiazole and benzene rings []. Intermolecular Cl⋯O contacts (3.019(3) Å) link the molecules into chains along the b-axis in the crystal lattice [].

        3-(Chlorodinitromethyl)-5-methyl-1,2,4-oxadiazole

        • Compound Description: This compound serves as a pivotal intermediate in synthesizing a series of energetic salts based on 1,2,4-oxadiazole. It features a chlorodinitromethyl group at the 3-position of the oxadiazole ring []. This intermediate is crucial for introducing the gem-dinitro group, a key structural feature responsible for the energetic properties of the final salts []. These salts, characterized by their insensitivity to impact and higher energy levels compared to TNT, are of interest for their potential applications as explosives [].

        3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole derivatives

        • Compound Description: This series of compounds consists of a 1,2,4-oxadiazole ring connected to a thiazole ring through a methylene bridge. The compounds exhibit diverse aryl substitutions on both the oxadiazole and thiazole rings. This structural motif, containing both thiazole and 1,2,4-oxadiazole moieties, is significant due to the wide range of biological activities exhibited by their respective derivatives. These compounds were synthesized using a mild and efficient method employing DMAP and EDC·HCl as coupling reagents [].

        4-Aminophenol benzamide-1,2,4-oxadiazole hybrids

        • Compound Description: This series of compounds is designed as potential anti-cancer agents, specifically targeting triple-negative breast cancer (TNBC) cells. They feature a hybrid structure combining 4-aminophenol, benzamide, and 1,2,4-oxadiazole moieties. The synthesis involves condensing 4-hydroxyphenyl arylamides with 5-chloromethyl-3-aryl-1,2,4-oxadiazoles. In vitro studies revealed that compound 7k within this series exhibited significant pro-apoptotic activity against TNBC cell lines MDA-MB-468 and MDA-MB-231 [].

        6-Methyl-4-(3-nitrobenzylideneamino)-5-oxo-3-thioxo-2H-1,2,4-triazine

        • Compound Description: This compound features a 1,2,4-triazine ring with a 3-nitrobenzylideneamino substituent. It highlights a common synthetic strategy for modifying heterocycles like 1,2,4-triazines and 1,2,4-triazoles through reactions with aldehydes. The compound was prepared via microwave irradiation of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine (AMTTO) with 3-nitrobenzaldehyde in a solvent-free system [].

        Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

        • Compound Description: This compound represents a new inhibitor of the hepatitis B virus (HBV). It contains both 1,2,4-oxadiazole and 1,2,6-thiadiazine rings in its structure. The compound was synthesized via the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole [].

        10-((1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one

        • Compound Description: This compound belongs to a class of acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids designed as acetylcholinesterase inhibitors. It exhibited potent anti-acetylcholinesterase activity, comparable to that of rivastigmine, with an IC50 value of 11.55 μM [].

        2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-5-methyl-1,3,4-thiadiazole

          3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives

          • Compound Description: This compound combines a 1,2,4-oxadiazole ring with a furazan ring and served as a base for synthesizing N-trinitroethylamino derivatives and energetic salts. These derivatives exhibit moderate to good thermal stabilities and are insensitive to impact and friction. Importantly, many of these compounds display superior detonation performance compared to TNT [].

          3-(4-((1H-imidazol-1-yl)methyl)phenyl)-5-aryl-1,2,4-oxadiazole derivatives

          • Compound Description: This family of compounds is characterized by a 1,2,4-oxadiazole core with a substituted phenyl ring at the 3-position. The key structural feature is an imidazole ring connected to the phenyl ring via a methylene linker. These compounds are recognized for their activity as modulators of sphingosine-1-phosphate receptors and are suggested for treating disorders associated with sphingosine-1-phosphate receptor modulation [].
          • Compound Description: This compound represents a new family of energetic materials incorporating both 1,2,4-oxadiazole and 1,2,5-oxadiazole (furoxan) backbones. These materials are designed to achieve both high detonation performance and good safety properties. They are characterized by high enthalpies of formation, good detonation performance, and extraordinary insensitivities. The incorporation of -ONO2 and -NHNO2 moieties into the oxadiazole backbones contributes to their energetic properties. Notably, the hydrazinium salt of this compound exhibits excellent energetic properties with high density, detonation velocity, and detonation pressure, coupled with low impact and friction sensitivities [].
          • Compound Description: This series of 1,2,4-oxadiazole derivatives exhibits positive allosteric modulatory activity at the mGlu4 receptor. They show selectivity for mGlu4 over mGlu1, mGlu2, and mGlu5 receptors but also modulate mGlu7 and mGlu8 receptors. The most potent derivative, compound 52 (N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide), exhibited favorable pharmacokinetic properties with good brain penetration in mice. Several compounds within this series, including compound 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide), demonstrated significant anxiolytic and antipsychotic-like effects in behavioral tests [].

          3-(2-Methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives

          • Compound Description: This series consists of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids synthesized via click chemistry. The compounds were obtained by reacting 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles with substituted-1-(prop-2-yn-1-yloxy)benzenes under mild conditions [].

          3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

          • Compound Description: This compound, incorporating both 1,2,4-oxadiazole and triazolopyridine moieties, exhibits conformational polymorphism, existing in two distinct crystalline forms with different molecular conformations and crystal packing arrangements. These polymorphs, characterized by their monoclinic and orthorhombic crystal systems, highlight the impact of intermolecular interactions on the solid-state properties of this compound [].

          Biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals

          • Compound Description: These compounds consist of a 1,2,4-oxadiazole ring core with a biphenyl moiety directly attached at the C-5 position. The incorporation of (S)-(+)-methyl 3-hydroxy-2-methylpropionate introduces a chiral center. These molecules exhibit liquid crystalline properties, with some derivatives displaying a chiral smectic-C (SmC*) phase that shows ferroelectric (FE) polarization switching. This property makes them potentially useful for applications in display technologies [].

          Properties

          CAS Number

          25283-96-9

          Product Name

          5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

          IUPAC Name

          5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

          Molecular Formula

          C9H7N3O3

          Molecular Weight

          205.173

          InChI

          InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3

          InChI Key

          RSKNJQADPMXGLF-UHFFFAOYSA-N

          SMILES

          CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]

          Solubility

          not available

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.